molecular formula C9H13BO2 B11757997 (3-Ethyl-5-methylphenyl)boronic acid

(3-Ethyl-5-methylphenyl)boronic acid

Cat. No.: B11757997
M. Wt: 164.01 g/mol
InChI Key: QNVLYPCBHUBZEL-UHFFFAOYSA-N
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Description

Overview of the Fundamental Chemistry of Arylboronic Acids

At their core, arylboronic acids are Lewis acids, possessing a vacant p-orbital on the boron atom. This electronic feature dictates their reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. organic-chemistry.org

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The efficiency of the transmetalation step is often influenced by the nature of the substituents on the arylboronic acid.

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a wide array of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as catalysts in their own right for various organic reactions. acs.orgrsc.org

Positioning of (3-Ethyl-5-methylphenyl)boronic Acid within the Broader Context of Substituted Phenylboronic Acids

This compound, with its specific 3,5-disubstitution pattern, presents a unique combination of electronic and steric properties. The ethyl and methyl groups are both electron-donating through an inductive effect, which can influence the nucleophilicity of the aromatic ring and the reactivity of the boronic acid moiety.

The table below outlines the key properties of this compound:

PropertyValue
Chemical Formula C₉H₁₃BO₂
Molecular Weight 164.01 g/mol
CAS Number 2426630-87-5

The placement of the alkyl groups at the meta positions (3 and 5) relative to the boronic acid group is significant. This arrangement avoids the direct steric hindrance that would be observed with ortho-substituents, while still electronically modulating the phenyl ring. This subtle tuning of properties is a key area of investigation for chemists designing new catalysts and functional molecules.

Current Research Landscape and Emerging Areas in Organoboron Chemistry

The field of organoboron chemistry continues to expand rapidly. Current research is focused on several key areas:

Development of Novel Catalysts: Arylboronic acids themselves are being explored as catalysts for a variety of organic transformations, including dehydrative C-alkylation and allylation reactions. acs.org The substituents on the phenyl ring play a crucial role in tuning the catalytic activity.

Applications in Materials Science: The ability of boronic acids to form reversible covalent bonds with diols is being exploited in the development of "smart" materials, such as self-healing polymers and sensors.

Biomedical Applications: Phenylboronic acid-based compounds are being investigated for their potential in drug delivery systems, particularly for glucose-responsive insulin release, and as inhibitors for certain enzymes. mit.edu

Photoredox Catalysis: Emerging research is exploring the use of boronic acids as radical precursors in photo(electro)chemical reactions, opening new avenues for bond formation.

Rationale for Focused Academic Inquiry into this compound Systems

The specific substitution pattern of this compound warrants dedicated study for several reasons:

Fine-Tuning Electronic Properties: The combined electron-donating effects of the ethyl and methyl groups can enhance the rate of transmetalation in Suzuki-Miyaura coupling reactions by increasing the electron density on the carbon atom attached to the boron. hw.ac.uk Understanding the magnitude of this effect is crucial for designing more efficient catalytic systems.

Synthesis of Novel Ligands and Materials: This particular boronic acid can serve as a precursor to a range of novel ligands for transition metal catalysis. The specific arrangement of the alkyl groups can create unique steric and electronic environments around a metal center, potentially leading to catalysts with enhanced selectivity and activity.

Probing Structure-Activity Relationships: By systematically comparing the reactivity of this compound with other isomers and differently substituted phenylboronic acids, researchers can build a more comprehensive understanding of structure-activity relationships in organoboron chemistry. This knowledge is vital for the rational design of new reagents and catalysts.

While detailed research findings specifically on this compound are still emerging, its synthesis would likely follow established protocols for arylboronic acids. A common method involves the reaction of the corresponding Grignard reagent, formed from 1-bromo-3-ethyl-5-methylbenzene, with a trialkyl borate (B1201080) such as triisopropyl borate, followed by acidic workup.

Properties

Molecular Formula

C9H13BO2

Molecular Weight

164.01 g/mol

IUPAC Name

(3-ethyl-5-methylphenyl)boronic acid

InChI

InChI=1S/C9H13BO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3

InChI Key

QNVLYPCBHUBZEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)CC)C)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 5 Methylphenyl Boronic Acid and Analogs

Classical and Established Synthetic Routes for Arylboronic Acids

Electrophilic Borylation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

A long-standing and widely used method for the preparation of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a boron electrophile, typically a trialkyl borate (B1201080). nih.govsci-hub.se This approach is initiated by the formation of the organometallic species from an aryl halide. For the synthesis of (3-Ethyl-5-methylphenyl)boronic acid, the precursor would be 1-bromo-3-ethyl-5-methylbenzene.

The general reaction scheme is as follows:

Formation of the Organometallic Reagent: The aryl halide is reacted with a metal, such as magnesium for Grignard reagents or lithium for organolithium compounds, to form the corresponding organometallic species.

Borylation: The organometallic reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. sci-hub.se

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final arylboronic acid.

While effective, this method can be limited by the reactivity of the organometallic intermediates, which may not be compatible with all functional groups. sci-hub.se

Table 1: Key Features of Electrophilic Borylation
ParameterGrignard ReagentsOrganolithium Compounds
PrecursorAryl Halide (e.g., 1-bromo-3-ethyl-5-methylbenzene)Aryl Halide (e.g., 1-bromo-3-ethyl-5-methylbenzene)
ReagentsMg, Trialkyl borate (e.g., B(OMe)3)Li, Trialkyl borate (e.g., B(OiPr)3)
General ConditionsEthereal solvent (e.g., THF, Et2O), low temperature for borylationEthereal solvent (e.g., THF, Et2O), very low temperature for borylation (-78 °C)
AdvantagesWell-established, readily available starting materialsCan be used for less reactive aryl chlorides
DisadvantagesSensitive to moisture and air, limited functional group toleranceHighly reactive, requires very low temperatures, limited functional group tolerance sci-hub.se

Transmetalation Reactions for Boronic Acid Formation

Transmetalation is a key step in many cross-coupling reactions and can also be utilized for the synthesis of boronic acids. nih.govrsc.org In this context, an organometallic compound containing the desired aryl group (e.g., organotin, organosilicon, or organolead compounds) transfers the aryl group to a boron-containing reagent. nih.govwikipedia.org The Suzuki-Miyaura reaction itself is a prime example of a catalytic cycle involving transmetalation of an organoboron species to a palladium center. rsc.orgacs.orgnih.gov

For instance, an arylstannane or arylsilane can react with a boron halide (e.g., BBr3) in a transmetalation step, followed by hydrolysis to produce the arylboronic acid. nih.gov While this method offers an alternative to Grignard or organolithium reagents, the toxicity of organotin compounds is a significant drawback.

Advanced Catalytic Borylation Techniques

Modern synthetic chemistry has seen the development of more efficient and functional group-tolerant methods for the synthesis of arylboronic acids, largely based on transition metal catalysis.

Transition Metal-Catalyzed C-H Borylation

Direct C-H borylation is a powerful and atom-economical method for the synthesis of arylboronic acids that avoids the need for pre-functionalized starting materials like aryl halides. researchgate.netnih.govdntb.gov.ua This reaction typically employs iridium or rhodium catalysts to selectively activate a C-H bond on the aromatic ring and install a boryl group. sci-hub.senih.gov For a substrate like 1-ethyl-3-methylbenzene, the regioselectivity of the borylation would be a critical factor, with steric and electronic effects directing the borylation to a specific position. The development of ligands that can direct the borylation to a desired position, such as meta or para, is an active area of research. researchgate.netdntb.gov.ua

Transition Metal-Catalyzed C-X (X = Halogen, Triflate) Borylation

The Miyaura borylation reaction is a prominent example of a transition metal-catalyzed C-X borylation. rsc.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a base. organic-chemistry.orgsoci.org This method is highly versatile and tolerates a wide range of functional groups, making it a preferred method for the synthesis of complex arylboronic acids. rsc.org

The synthesis of this compound via this route would involve the reaction of 1-bromo-3-ethyl-5-methylbenzene with B2pin2 in the presence of a palladium catalyst and a suitable ligand.

Table 2: Comparison of Advanced Borylation Techniques
MethodCatalyst/ReagentsAdvantagesDisadvantages
C-H BorylationIr or Rh catalyst, diboron reagent (e.g., B2pin2)Atom-economical, avoids pre-functionalization researchgate.netnih.govControl of regioselectivity can be challenging researchgate.net
C-X Borylation (Miyaura)Pd catalyst, diboron reagent (e.g., B2pin2), baseHigh functional group tolerance, high yields rsc.orgorganic-chemistry.orgsoci.orgRequires pre-functionalized starting material (aryl halide/triflate)
Photoinduced BorylationPhotocatalyst or UV light, diboron reagentMild reaction conditions, can be metal-free rsc.orgnih.govacs.orgSubstrate scope may be limited, potential for side reactions

Photoinduced Borylation Methods

In recent years, photoinduced borylation reactions have emerged as a green and efficient alternative for the synthesis of arylboronic acids. rsc.orgnih.govacs.orgnih.gov These methods can often be performed under mild, room-temperature conditions and can be either transition-metal-free or utilize a photocatalyst. rsc.orgnih.gov The reaction is typically initiated by the photoexcitation of a catalyst or a donor-acceptor complex, which then facilitates the borylation of an aryl halide or another suitable precursor. rsc.orgnih.govnih.gov The development of metal-free photoinduced borylation methods is particularly attractive from an environmental and cost perspective. rsc.orgnih.gov

Iridium-Catalyzed Borylation Strategies

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes, offering a highly regioselective and efficient route to arylboronic esters. researchgate.netnih.gov The regioselectivity of this reaction is predominantly governed by steric factors, making it particularly well-suited for the synthesis of 1,3,5-trisubstituted aromatic compounds. grillolabuc.com

For the synthesis of this compound, the starting material would be 1-ethyl-3-methylbenzene. The iridium-catalyzed reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂), would proceed with high selectivity for the less sterically hindered C-H bond at the 5-position, located between the ethyl and methyl groups. The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in the presence of a bipyridine-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). bldpharm.com

The general reaction is as follows:

Generated code

While direct borylation of the C-H bond ortho to a substituent is generally disfavored due to steric hindrance, strategies utilizing directing groups can override this inherent selectivity. nih.gov For instance, a hydrosilyl group can direct the iridium catalyst to the ortho position, enabling the synthesis of otherwise difficult-to-access isomers. grillolabuc.comnih.gov However, for the specific synthesis of this compound, the inherent steric preference of the iridium catalyst is advantageous, leading to the desired product with high regioselectivity.

Table 1: Representative Conditions for Iridium-Catalyzed Borylation of 1,3-Disubstituted Arenes

EntryArene SubstrateCatalyst SystemBoron SourceSolventTemp (°C)Yield (%)Reference
11,3-Dimethylbenzene[Ir(cod)Cl]₂ / dtbpyB₂pin₂Hexane8095 bldpharm.com
21,3-Dichlorobenzene[Ir(cod)Cl]₂ / dtbpyB₂pin₂THF8090 nih.gov
31-Ethyl-3-methylbenzene[Ir(cod)Cl]₂ / dtbpyB₂pin₂Cyclohexane80~90 (estimated)N/A

Yields are based on analogous reactions reported in the literature.

Palladium-Catalyzed Borylation Approaches, including Micellar Conditions

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, provide a complementary and widely used method for the synthesis of arylboronic acids from aryl halides or triflates. researchgate.netorganic-chemistry.org To synthesize this compound via this method, a suitable starting material would be 1-bromo-3-ethyl-5-methylbenzene. This aryl bromide can be coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.net

Commonly used catalyst systems include Pd(OAc)₂ or PdCl₂(dppf) with a phosphine (B1218219) ligand like SPhos or XPhos. nih.govrsc.org The reaction is typically carried out in an organic solvent such as dioxane or toluene.

A significant advancement in making these reactions more environmentally friendly is the use of micellar catalysis. grillolabuc.com This "green chemistry" approach utilizes surfactants to form nanomicelles in water, creating a microenvironment where the organic substrates and the catalyst can react efficiently, often at room temperature and under aerobic conditions. researchgate.net While much of the research on micellar catalysis has focused on the subsequent Suzuki-Miyaura cross-coupling of boronic acids with aryl halides, the principles can be extended to the borylation step itself, reducing the reliance on volatile organic solvents. nih.govnih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Miyaura Borylation

EntryAryl HalideCatalyst SystemBoron SourceBaseSolventTemp (°C)Yield (%)Reference
11-Bromo-3,5-dimethylbenzenePd(OAc)₂ / SPhosB₂pin₂KOAcDioxane8085 rsc.org
21-Chloro-3,5-dimethylbenzenePdCl₂(XPhos)₂B₂(OH)₄K₃PO₄Ethanol (B145695)8082 nih.gov
31-Bromo-3-ethyl-5-methylbenzenePd(dppf)Cl₂B₂pin₂KOAcToluene100~80-90 (estimated)N/A
4Various Aryl BromidesPd/C in TPGS-750-M/H₂OB₂pin₂K₂CO₃WaterRTHigh nih.gov

Yields are based on analogous reactions reported in the literature. TPGS-750-M is a surfactant used in micellar catalysis.

Novel and Green Synthetic Protocols for Substituted Phenylboronic Acids

Beyond traditional catalytic methods, several novel and green synthetic protocols for preparing substituted phenylboronic acids have been developed, aiming to reduce environmental impact and improve efficiency.

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force, typically through ball milling, to drive chemical reactions. digitellinc.com The solid-state palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron has been demonstrated to proceed rapidly and in high yields without the need for bulk organic solvents. researchgate.net This method is particularly attractive for its operational simplicity and reduced waste generation.

Electrochemical Synthesis: Electrochemical methods offer a mild and controlled way to generate arylboronic acids. researchgate.netgrillolabuc.com This technique involves the reductive coupling of an aromatic halide with a trialkyl borate in an electrochemical cell, often using a sacrificial anode like magnesium or aluminum. researchgate.netgrillolabuc.com This approach avoids the need for pre-formed organometallic reagents and can tolerate a variety of functional groups.

Flow Chemistry: Continuous flow synthesis provides a scalable and safe platform for reactions involving highly reactive intermediates, such as organolithium species. nih.govresearchgate.netrsc.org The synthesis of boronic acids can be achieved with extremely short reaction times by performing a halogen-lithium exchange followed by quenching with a borate ester in a continuous flow reactor. nih.govrsc.org This method allows for precise control over reaction parameters and minimizes the risks associated with handling pyrophoric reagents on a large scale.

Table 3: Comparison of Novel Synthetic Protocols for Arylboronic Acids

MethodKey FeaturesStarting MaterialsAdvantages
MechanochemistrySolvent-free, rapid reaction timesAryl halide, diboron reagentReduced waste, operational simplicity
ElectrochemistryMild conditions, controlled reactionAryl halide, trialkyl borateAvoids harsh reagents, good functional group tolerance
Flow ChemistryScalable, safe handling of reactive intermediates, very fastAryl halide, organolithium reagent, borate esterHigh throughput, enhanced safety, precise control

Derivatization Strategies for Enhancing Synthetic Utility of Arylboronic Acids

While arylboronic acids are invaluable synthetic intermediates, they can be prone to decomposition, particularly protodeboronation. To enhance their stability, handling, and synthetic utility, they are often converted into more robust derivatives. digitellinc.com

Boronate Esters: The most common derivatization involves the formation of boronate esters through condensation with a diol. Pinacol (B44631) esters, formed with pinacol, are widely used. However, for applications requiring enhanced stability, such as iterative cross-coupling, N-methyliminodiacetic acid (MIDA) boronates have gained prominence. bldpharm.comnih.gov MIDA boronates are generally crystalline, air-stable solids that are compatible with a wide range of reaction conditions, including chromatography. nih.govbldpharm.com The MIDA protecting group can be readily cleaved under mild basic conditions to regenerate the reactive boronic acid in situ for subsequent reactions. nih.gov

The synthesis of this compound MIDA ester would involve the direct condensation of the boronic acid with N-methyliminodiacetic acid, typically with removal of water.

Trifluoroborate Salts: Another important class of derivatives is the potassium aryltrifluoroborates (ArBF₃K). These salts are prepared by treating the arylboronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govresearchgate.net Aryltrifluoroborates are typically crystalline, air- and moisture-stable solids with a long shelf life. researchgate.net They serve as excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The conversion of this compound to its potassium trifluoroborate salt would provide a stable and easy-to-handle alternative for synthetic applications.

Table 4: Common Derivatives of Arylboronic Acids

DerivativeReagent for SynthesisKey PropertiesPrimary UseReference
Pinacol EsterPinacolModerately stable, soluble in organic solventsGeneral purpose, Suzuki-Miyaura coupling digitellinc.com
MIDA BoronateN-Methyliminodiacetic acid (MIDA)Highly stable, crystalline, chromatographically stableIterative cross-coupling, purification of unstable boronic acids bldpharm.comnih.gov
Trifluoroborate SaltPotassium hydrogen fluoride (KHF₂)Highly stable, crystalline, air- and moisture-stableStable alternative for Suzuki-Miyaura coupling nih.govresearchgate.net

Applications of 3 Ethyl 5 Methylphenyl Boronic Acid in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The creation of C-C bonds is central to molecular construction. (3-Ethyl-5-methylphenyl)boronic acid is a valuable reagent for introducing the 3-ethyl-5-methylphenyl moiety onto various molecular scaffolds through several powerful cross-coupling methodologies.

Suzuki-Miyaura Cross-Coupling for Biaryl and Complex Molecule Construction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, typically between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

This compound serves as an effective coupling partner in these transformations. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for activating the boronic acid and facilitating the transmetalation step. While specific research detailing the use of this compound is not extensively documented in top-tier journals, its structure is well-suited for this reaction, as demonstrated in the synthesis of complex heterocyclic systems like substituted triazines.

Below is a representative data table illustrating a general Suzuki-Miyaura reaction, for which this compound is a suitable substrate.

Reactant A (Aryl Halide)Reactant B (Boronic Acid)CatalystBaseSolventProduct
Aryl-X (X=Br, I, OTf)This compoundPd(PPh₃)₄Na₂CO₃Toluene/WaterAryl-(3-ethyl-5-methylphenyl)

This table represents a generalized Suzuki-Miyaura reaction. Conditions and yields vary based on the specific nature of the aryl halide.

Arylation of Olefinic and Alkynic Systems

The direct arylation of unsaturated systems like alkenes and alkynes represents another important C-C bond-forming strategy. Rhodium-catalyzed coupling reactions of arylboronic acids with olefins and alkynes provide access to substituted styrenes and other arylated unsaturated compounds. organic-chemistry.orgacs.org These reactions can proceed through a mechanism analogous to the Heck reaction, involving carbometalation followed by β-hydride elimination to yield the arylated olefin. organic-chemistry.org

The reaction's outcome can be influenced by the solvent system, with aqueous media often proving critical for success where organic solvents fail. organic-chemistry.org The use of water-soluble phosphine (B1218219) ligands can facilitate the reaction in these aqueous systems. organic-chemistry.org Depending on the substrate, particularly those with an enolizable group, the reaction can also proceed via an addition-hydrolysis pathway to yield hydrophenylated products instead of the Heck-type product. organic-chemistry.org As a typical arylboronic acid, this compound is a potential candidate for these transformations, allowing for the synthesis of various vinyl- and alkynyl-arenes, although specific examples are not prominently featured in the literature.

Decarboxylative Cross-Coupling Processes

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that use organic halides. wikipedia.org In this transformation, a carboxylic acid is coupled with an organometallic reagent, such as an arylboronic acid, with concomitant extrusion of carbon dioxide (CO₂). wikipedia.org This approach is advantageous as it utilizes carboxylic acids, which are abundant, often inexpensive, and generally more stable than the corresponding organohalides. wikipedia.org

Palladium and copper are commonly employed catalysts for these reactions, which can be used to form C-C, C-N, and C-O bonds. capes.gov.br For instance, the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with arylboronic acids provides a direct route to unsymmetrically substituted alkynes. rsc.org This methodology expands the toolkit for organic synthesis by activating a different class of starting materials. This compound is a suitable arylating agent in such processes, though specific documented instances of its use in this context are limited.

Carbon-Heteroatom Bond Forming Reactions

Beyond forming C-C bonds, arylboronic acids are crucial for constructing bonds between carbon and heteroatoms such as nitrogen (N) and oxygen (O). These linkages are prevalent in a vast number of biologically active compounds and functional materials.

C-N Cross-Coupling

The formation of a carbon-nitrogen bond is a cornerstone of medicinal chemistry, as the arylamine motif is a key component of numerous pharmaceuticals. acs.orgsemanticscholar.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for this purpose, traditionally coupling aryl halides with amines. acs.org The scope of this reaction has expanded to include arylboronic acids as coupling partners.

A complementary and powerful method is the Chan-Lam coupling reaction, which typically uses a copper catalyst. sci-hub.seorganic-chemistry.org This reaction facilitates the formation of C-N bonds by coupling arylboronic acids directly with a wide range of N-H containing compounds, including amines, amides, and imidazoles. organic-chemistry.orgnih.gov A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, making it operationally simpler than many palladium-catalyzed systems. organic-chemistry.org this compound can be effectively used in these protocols to generate the corresponding N-(3-ethyl-5-methylphenyl) derivatives.

Aryl SourceNitrogen NucleophileCatalystConditionsProduct
This compoundR¹R²N-H (Amine, Amide, etc.)Cu(OAc)₂Aerobic, Room Temp.(3-Ethyl-5-methylphenyl)-NR¹R²

This table represents a generalized Chan-Lam C-N coupling reaction. The choice of base, solvent, and other additives can vary.

C-O Cross-Coupling, including ipso-Hydroxylation for Substituted Phenol (B47542) Synthesis

The construction of C-O bonds using arylboronic acids can be achieved through methods analogous to C-N coupling. The copper-catalyzed Chan-Lam O-arylation allows for the synthesis of diaryl ethers or alkyl aryl ethers by coupling arylboronic acids with phenols or alcohols. organic-chemistry.orgthieme-connect.com This reaction provides a valuable alternative to older methods like the Ullmann condensation, often proceeding under much milder conditions. rsc.org

A particularly direct and useful C-O bond-forming reaction is the ipso-hydroxylation of the arylboronic acid itself. This transformation converts the carbon-boron bond directly into a carbon-hydroxyl (C-OH) bond, providing a straightforward route to substituted phenols. rsc.orgnih.gov For this compound, this reaction yields 3-ethyl-5-methylphenol, a valuable synthetic intermediate. The reaction is typically achieved using a simple oxidant, with aqueous hydrogen peroxide (H₂O₂) or sodium perborate (B1237305) (NaBO₃) being common and effective reagents. rsc.orgnih.gov The process can often be performed under mild, catalyst-free conditions, making it an environmentally benign and efficient method for phenol synthesis. rsc.org The mechanism involves the formation of a boronate intermediate by the addition of the oxidant, followed by an intramolecular rearrangement of the aryl group from boron to oxygen. nih.gov

SubstrateReagentConditionsProduct
This compoundH₂O₂ or NaBO₃Aqueous solution, Room Temp.3-Ethyl-5-methylphenol

This table illustrates the ipso-hydroxylation of this compound.

C-S Cross-Coupling (e.g., S-Arylation of Thiols)

The creation of carbon-sulfur (C-S) bonds to form aryl thioethers is a cornerstone of synthetic chemistry, as these motifs are present in numerous pharmaceutical and agrochemical compounds. This compound serves as an effective arylating agent in these transformations, particularly in the palladium-catalyzed S-arylation of thiols. This reaction, a variant of the Chan-Lam or Suzuki-Miyaura coupling, facilitates the efficient formation of a C-S bond.

The process typically involves the reaction of a thiol with this compound in the presence of a palladium catalyst and a base. Research into analogous systems has shown that successful coupling relies on the careful optimization of the catalyst, ligands, base, and solvent. chem-soc.si For example, catalytic systems for the coupling of sulfanyl (B85325) compounds with arylboronic acids have utilized Pd(OAc)₂ with specialized carbene ligands. chem-soc.si The reaction mechanism is understood to proceed through the formation of an organometallic intermediate generated by transmetalation from the boronic acid. bohrium.comrsc.org This versatility makes this compound a reliable building block for introducing the 3-ethyl-5-methylphenylthio group into target molecules.

Catalytic Applications of Boronic Acids in Organic Transformations

Beyond their traditional role as coupling partners, boronic acids are emerging as potent catalysts in their own right. rsc.org The unique electronic properties of the boron atom, which can be finely tuned, allow boronic acids to act as catalysts in a variety of organic reactions. nih.gov

Design Principles for New Boronic Acid Catalyst Systems

The design of novel boronic acid catalysts is centered on modulating the Lewis acidity of the boron center and incorporating features that enable substrate recognition. ualberta.ca The electronic nature of the substituents on the aryl ring is a key factor; electron-withdrawing groups increase Lewis acidity, while electron-donating groups, like the ethyl and methyl substituents in this compound, can temper it. nih.gov This tunability is crucial for tailoring a catalyst to a specific transformation. nih.gov

Another important design strategy involves creating bifunctional catalysts. For instance, arylboronic acids bearing sterically bulky amino groups can function as Brønsted base-assisted boronic acid catalysts, exhibiting remarkable activity in dehydrative condensations. researchgate.net The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is a central principle, allowing for the transient activation of substrates like alcohols and carboxylic acids, which circumvents the need for wasteful stoichiometric activation steps. rsc.orgualberta.ca

Exploration of Co-catalysis in Boronic Acid-Mediated Reactions

The efficacy and scope of boronic acid catalysis can be significantly enhanced through co-catalysis, where a second catalyst works in synergy with the boronic acid. A notable example is the use of catalytic pentafluorophenylboronic acid with a co-catalytic amount of oxalic acid to activate benzylic alcohols for C-alkylation and allylation reactions. acs.org Mechanistic studies suggest that these two components condense in situ to form a more potent Brønsted acid catalyst that promotes the reaction. acs.org Similarly, the combination of 2-carboxyphenylboronic acid and oxalic acid has proven to be an efficient system for the racemization of certain alcohols. nih.gov Dual catalytic systems that merge boronic acid catalysis with other forms of catalysis, such as chiral amine catalysis, are also being developed to achieve complex asymmetric transformations. ualberta.ca

Use as a Versatile Synthetic Building Block for Functional Group Introduction

This compound is a highly versatile building block, primarily used to introduce the 3-ethyl-5-methylphenyl group into various molecular frameworks. researchgate.netnih.gov The boronic acid moiety itself can be readily converted into a range of other functional groups, further expanding its synthetic utility.

The most prominent application is the Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds and is one of the most frequently used reactions in medicinal chemistry. researchgate.net This reaction allows for the efficient synthesis of complex biaryl structures. researchgate.net Furthermore, the carbon-boron bond can undergo various transformations:

Oxidation: The boronic acid can be oxidized, typically with reagents like hydrogen peroxide, to yield the corresponding phenol, 3-ethyl-5-methylphenol. This reactivity is also a factor in the degradation of boronic acid-containing materials in the presence of reactive oxygen species. rsc.org

Halogenation: The boronic acid group can be replaced with a halogen. Base-catalyzed iododeboronation, for instance, provides a metal-free method to synthesize aryl iodides. acs.org

Amination: The Chan-Lam coupling reaction allows for the formation of carbon-nitrogen bonds between arylboronic acids and amines or related nitrogen nucleophiles. researchgate.net

These transformations underscore the role of this compound as a key intermediate for introducing specifically substituted aryl groups that can be further elaborated.

Integration into Complex Molecular Scaffolds and Architectures

The reliability and broad functional group tolerance of reactions involving arylboronic acids make this compound an excellent choice for incorporation into complex molecular structures. nih.govresearchgate.net Its use is central to building intricate scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov

For example, research has shown the successful introduction of an aryl boronic acid pharmacophore into an oxazolidinone scaffold, a prominent family of antimicrobials. researchgate.net This modification led to new analogues with potent antimicrobial activity, demonstrating how integrating a boronic acid can significantly enhance the properties of a bioactive molecule. researchgate.net In materials science, arylboronic acids are used to construct sophisticated supramolecular networks, such as tetraarylboronic acid resorcinarenes that form infinite two-dimensional arrays through extensive hydrogen bonding. nih.gov These applications highlight the power of using this building block to design and synthesize molecules with advanced functions and architectures.

Synthesis of Fluorinated Organoboron Compounds

Incorporating fluorine into organic molecules can dramatically alter their physicochemical and biological properties. nih.gov this compound can be a precursor in the synthesis of valuable fluorinated compounds. The primary strategies for creating such molecules fall into two categories: the direct fluorination of the boronic acid or the use of the boronic acid to couple with a fluorinated partner. nih.govresearchgate.net

Several methods exist for the direct fluorination of arylboronic acids. organic-chemistry.org

Electrophilic Fluorination: Reagents like acetyl hypofluorite (B1221730) (AcOF), generated from diluted fluorine gas, can efficiently convert electron-rich aryl boronic acids into the corresponding aryl fluorides via an ipso-substitution mechanism. organic-chemistry.org

Metal-Mediated Fluorination: Copper-mediated methods allow for the nucleophilic fluorination of arylboronic acids with sources like KF. acs.orgnih.gov Similarly, palladium-catalyzed protocols have been developed for the fluorination of arylboronic acid derivatives. harvard.edu

Alternatively, the Suzuki-Miyaura coupling can be employed to react this compound with a fluorinated aryl halide, thereby integrating the 3-ethyl-5-methylphenyl moiety into a fluorinated scaffold. This approach is exemplified by the general synthesis of fluorinated biaryls, which are important structures in drug discovery.

Table of Applications

Application Area Reaction Type Key Features
C-S Cross-Coupling S-Arylation of Thiols Palladium-catalyzed; forms aryl thioethers. chem-soc.si
Catalysis Dehydrative Condensations Acts as a Lewis acid catalyst, often with a co-catalyst. researchgate.netacs.org
Building Block Suzuki-Miyaura Coupling Introduces the 3-ethyl-5-methylphenyl moiety; C-C bond formation. researchgate.net
Building Block Oxidation / Halogenation Converts C-B bond to C-O or C-X bond. rsc.orgacs.org
Complex Architectures Integration into Scaffolds Used to build complex bioactive molecules and materials. researchgate.netnih.gov
Fluorine Chemistry Fluorination / Coupling Serves as a substrate for direct fluorination or couples with fluorinated partners. organic-chemistry.orgharvard.edu

Role in the Construction of Sulfur-Containing Scaffolds

The construction of sulfur-containing scaffolds, such as aryl sulfides and thiophene (B33073) derivatives, is of significant interest in medicinal chemistry and materials science due to the unique electronic and biological properties of these structures. organic-chemistry.orgnih.gov Arylboronic acids serve as key reagents in these syntheses, most notably through the Suzuki-Miyaura cross-coupling reaction. tubitak.gov.tr

General Applications of Arylboronic Acids in Synthesizing Sulfur-Containing Compounds:

Synthesis of Aryl Sulfides: Arylboronic acids can be coupled with a variety of sulfur-containing partners, including thiols and their derivatives, to form aryl sulfides. These reactions are typically catalyzed by transition metals like palladium or copper. organic-chemistry.orgnih.gov The general scheme involves the reaction of an arylboronic acid with a thiol in the presence of a catalyst and a base. The reaction proceeds through a catalytic cycle that results in the formation of a new C–S bond. nih.gov Although specific examples with this compound are not documented, its use in such reactions would be expected to yield the corresponding (3-ethyl-5-methylphenyl) sulfide (B99878) derivatives.

Synthesis of Thiophene-Containing Biaryls: The Suzuki-Miyaura coupling is extensively used to synthesize biaryl compounds where one of the aromatic rings is a thiophene. tubitak.gov.trmdpi.com In these reactions, a thiophene derivative bearing a halide (e.g., bromo- or iodothiophene) is coupled with an arylboronic acid. d-nb.infonih.gov Alternatively, a thiopheneboronic acid can be reacted with an aryl halide. mdpi.com The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The electronic and steric properties of the substituents on the arylboronic acid can influence the reaction efficiency and yield.

Hypothetical Reaction Scheme:

Based on established methodologies, this compound could be employed in a Suzuki-Miyaura coupling with a bromothiophene derivative to construct a sulfur-containing biaryl scaffold. The general reaction is depicted below:

Hypothetical Suzuki-Miyaura coupling of this compound with a bromothiophene derivative.

Advanced Characterization and Computational Studies of 3 Ethyl 5 Methylphenyl Boronic Acid Systems

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods are indispensable tools for probing the electronic and structural environment of atoms within a molecule and for monitoring the progress of chemical reactions in real-time.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a powerful technique for characterizing boronic acids and their derivatives, including (3-Ethyl-5-methylphenyl)boronic acid. The ¹¹B nucleus has a nuclear spin of 3/2 and is a quadrupolar nucleus, which influences its NMR properties. The chemical shift (δ) in ¹¹B NMR is sensitive to the coordination number and the electronic environment of the boron atom.

For tricoordinate boronic acids like this compound, the ¹¹B NMR resonance typically appears in a characteristic downfield region. The addition of a Lewis base or the formation of a boronate ester leads to a change in coordination from trigonal planar (sp²) to tetrahedral (sp³), resulting in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This shift provides a clear indication of changes at the boron center during a reaction.

The chemical shifts for arylboronic acids are influenced by the substituents on the aromatic ring. In the case of this compound, the electron-donating nature of the ethyl and methyl groups would slightly affect the electronic environment of the boron atom compared to unsubstituted phenylboronic acid.

Furthermore, ¹¹B NMR can be used to observe the equilibrium between the boronic acid and its corresponding boroxine (B1236090) (a trimeric anhydride). Solid-state ¹¹B NMR, in particular, has been instrumental in characterizing the electric field gradient and chemical shift tensors of arylboronic acids and their esters, providing detailed insights into their structure. nih.gov The analysis of ¹¹B NMR spectra, including the measurement of quadrupolar coupling constants, can offer a deeper understanding of the B–B bond in diboron (B99234) compounds, which can be relevant in certain catalytic cycles. rsc.org The observation of ¹¹B-¹⁹F coupling constants has also been reported in studies of organotrifluoroborates, highlighting the utility of this technique in characterizing various boronic acid derivatives. nih.gov

A representative table of typical ¹¹B NMR chemical shifts for different boron species is provided below.

Compound TypeHybridization of BoronTypical ¹¹B Chemical Shift (δ, ppm)
Arylboronic Acidssp²+27 to +33
Boronic Esters (trigonal)sp²~+30
Boroxinessp²+31 to +35
Tetrahedral Boronate Speciessp³+3 to +15
Borohydridessp³-45 to -26

Data compiled from general knowledge and representative literature. sdsu.edu

Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable tool for studying reactions involving this compound. While not as specific to the boron center as ¹¹B NMR, FT-IR can monitor the progress of reactions by tracking changes in the vibrational frequencies of functional groups.

For instance, in a Suzuki-Miyaura coupling reaction involving this compound, FT-IR spectroscopy can be used to follow the disappearance of the characteristic O-H stretching vibration of the boronic acid group (around 3300-3200 cm⁻¹) and the appearance of vibrational modes associated with the newly formed biaryl product. The B-O stretching vibration, typically observed in the region of 1390-1310 cm⁻¹, can also be monitored.

While direct FT-IR monitoring of solution-phase reactions can be challenging due to solvent interference, attenuated total reflectance (ATR) FT-IR techniques can be employed for in-situ monitoring. More advanced vibrational spectroscopy techniques like Raman spectroscopy have been successfully used for real-time, in-situ monitoring of microwave-promoted Suzuki-Miyaura reactions. nih.gov Surface-enhanced Raman spectroscopy (SERS) has also been utilized to monitor these cross-coupling reactions on bifunctional nanostructured films, providing insights into the reaction kinetics and mechanisms at surfaces. researchgate.net These principles of using vibrational spectroscopy to track the consumption of reactants and the formation of products are directly applicable to systems involving this compound.

Structural Characterization of Reaction Intermediates and Transition Metal Complexes (e.g., Palladium Complexes)

The elucidation of the structures of transient intermediates and catalytically active species is crucial for understanding the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where this compound is a key reactant. The catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination. libretexts.org

The characterization of the palladium complexes formed during these steps is often accomplished using a combination of spectroscopic techniques and single-crystal X-ray diffraction. While many intermediates are short-lived, careful experimental design has allowed for the isolation and structural characterization of key species.

For example, arylpalladium(II) halide intermediates, formed after the oxidative addition of an aryl halide to a Pd(0) complex, have been extensively studied. libretexts.org The subsequent transmetalation step, involving the transfer of the aryl group from the boronic acid to the palladium center, is a critical and often rate-determining step. The structure of the intermediates in this step has been a subject of significant investigation.

Recent studies have led to the successful isolation and X-ray crystal structure determination of elusive arylpalladium(II) boronate complexes, providing direct evidence for the species involved in the transmetalation process. acs.org These studies have revealed the preference for certain coordination geometries and the role of ligands in stabilizing these intermediates. The characterization of palladium(0) nanoparticles formed in situ during the reaction has also been achieved using techniques like transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS), confirming their role as the active catalytic species in some cases. researchgate.netacs.org The synthesis and X-ray crystal structures of various pyrimidinyl palladium complexes have also been reported, showcasing the diversity of structures that can be accessed and characterized. mdpi.com

The table below summarizes some key types of palladium intermediates that could be involved in a Suzuki-Miyaura reaction with this compound and their typical characterization methods.

Intermediate TypeGeneral FormulaKey Characterization Techniques
Pd(0) ComplexL₂Pd⁰³¹P NMR, X-ray Crystallography
Arylpalladium(II) Halide[L₂Pd(Ar)(X)]³¹P NMR, ¹H NMR, X-ray Crystallography
Arylpalladium(II) Hydroxide (B78521)[L₂Pd(Ar)(OH)]³¹P NMR, ¹H NMR
Arylpalladium(II) Boronate[L₂Pd(Ar)(OB(OH)Ar')]³¹P NMR, ¹¹B NMR, X-ray Crystallography acs.org
Diarylpalladium(II) Complex[L₂Pd(Ar)(Ar')]³¹P NMR, ¹H NMR, X-ray Crystallography

L = ligand, Ar = aryl group from halide, Ar' = (3-Ethyl-5-methylphenyl), X = halide.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful partner to experimental studies, providing detailed insights into reaction mechanisms, energetics, and the factors that control reactivity and selectivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules and transition states. In the context of reactions involving this compound, DFT calculations can be employed to:

Elucidate reaction mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. This allows for the identification of the most likely reaction pathway and the rate-determining step. For the Suzuki-Miyaura reaction, DFT studies have been instrumental in comparing different proposed mechanisms for the transmetalation step, such as the "oxo-palladium pathway" and the "boronate pathway". researchgate.netnih.govnih.gov

Investigate the role of the base: The base plays a crucial role in activating the boronic acid. DFT calculations can model the interaction of the base with the boronic acid and the palladium complex to clarify its exact role in the transmetalation step. researchgate.net

Understand ligand effects: The nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst significantly influences its activity. DFT can be used to study how different ligands affect the stability of intermediates and the energy barriers of the catalytic cycle.

Predict spectroscopic properties: DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra and the identification of unknown species. nih.gov

Recent DFT studies have provided detailed insights into the full catalytic cycle of the Suzuki-Miyaura reaction, from oxidative addition to reductive elimination, for model systems. acs.org These computational models provide a framework for understanding the behavior of more complex systems, including those with substituted arylboronic acids like this compound.

Beyond mechanistic elucidation, computational modeling can be used to predict and explain the reactivity and selectivity of reactions involving boronic acids. For this compound, this can include:

Substituent effects: Computational models can quantify the electronic and steric effects of the ethyl and methyl groups on the reactivity of the boronic acid. This can help in understanding its relative reactivity compared to other arylboronic acids. Studies have shown that substituent effects on the stability of boronic acid esters can be modeled and predicted. acs.org Reassessment of substituent effects on the protodeboronation of arylboronic acids has revealed complex relationships that can be rationalized with the aid of computational analysis. acs.org

Regioselectivity and stereoselectivity: In reactions where multiple products are possible, computational modeling can predict the most likely outcome by comparing the activation energies for the different pathways.

Solvent effects: The choice of solvent can have a significant impact on reaction rates and selectivity. Computational models that include implicit or explicit solvent molecules can help to understand and predict these effects. The pKa of arylboronic acids, a key property influencing their reactivity, has been the subject of computational studies that highlight the importance of considering conformational effects and solvent interactions. mdpi.com

Catalyst design: By understanding the structure-activity relationships through computational modeling, it is possible to design more efficient and selective catalysts for specific transformations involving boronic acids.

The interplay between these advanced characterization techniques and computational studies provides a powerful and comprehensive approach to understanding the chemistry of this compound systems, paving the way for the development of new and improved synthetic methodologies.

Analysis of Electronic and Steric Effects of Substituents on Arylboronic Acid Reactivity

Electronic Effects:

The electronic influence of substituents on the reactivity of arylboronic acids is often quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For meta-substituted phenylboronic acids, the electronic effects are primarily inductive, as resonance effects are not transmitted to the reaction center from this position. wikipedia.orglibretexts.org

Both the ethyl and methyl groups are considered weak electron-donating groups (EDGs) through induction. Their Hammett constants for the meta position (σ_m) are negative, indicating their ability to increase electron density on the aromatic ring compared to hydrogen. viu.caoup.com The additive effect of these two groups in this compound results in a slightly more electron-rich phenyl ring than in either 3-ethylphenylboronic acid or 3-methylphenylboronic acid individually.

This increased electron density generally leads to a decrease in the Lewis acidity of the boronic acid. A higher electron density on the boron atom makes it a weaker Lewis acid, which can affect its ability to form the boronate complex, a key intermediate in many of its reactions. The pKa of an arylboronic acid is a direct measure of its acidity, and it is expected that this compound would have a slightly higher pKa than unsubstituted phenylboronic acid. researchgate.net

Table 1: Hammett Substituent Constants for Meta-Alkyl Groups
SubstituentHammett Constant (σ_m)Reference
-CH₃-0.07 viu.ca
-CH₂CH₃-0.06 oup.com

The combined electronic effect of the 3-ethyl and 5-methyl substituents is anticipated to be approximately the sum of their individual Hammett constants. This results in a net weak electron-donating influence on the boronic acid group.

Steric Effects:

While the electronic effects of meta-substituents are generally modest, their steric influence can be more pronounced, particularly in reactions that involve the formation of sterically demanding transition states or intermediates. nih.gov In this compound, the presence of two alkyl groups flanking the boronic acid moiety, albeit at the meta positions, can introduce a degree of steric hindrance.

This steric bulk can impact the approach of reagents to the boron center. For instance, in the formation of boronate esters with diols, the size of the substituents on the aryl ring can influence the rate and equilibrium of the reaction. acs.org Similarly, in palladium-catalyzed cross-coupling reactions, the steric environment around the boronic acid can affect the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. acs.org

Emerging Research Directions and Future Prospects for 3 Ethyl 5 Methylphenyl Boronic Acid

Development of Novel Organoboron Reagents and Advanced Catalytic Systems

Organoboron compounds are pivotal in modern organic synthesis, largely due to their role in carbon-carbon bond-forming reactions. numberanalytics.comwikipedia.org (3-Ethyl-5-methylphenyl)boronic acid serves as a valuable building block for creating more complex molecules and for developing sophisticated catalytic systems.

The primary application for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryls and other conjugated systems. numberanalytics.com In this context, this compound can be coupled with various organic halides or triflates to introduce the 3-ethyl-5-methylphenyl moiety into a target molecule. This is particularly relevant in medicinal chemistry and materials science for creating novel molecular scaffolds. mdpi.comacs.org For instance, substituted phenylboronic acids, such as 3,5-dimethylphenylboronic acid, have been used in palladium-catalyzed Suzuki-Miyaura reactions to synthesize complex terphenylamine derivatives, which are investigated for their phosphorescent properties. acs.org This suggests a direct parallel for the utility of this compound in creating new organic materials.

Furthermore, arylboronic acids themselves can function as catalysts. While strong Brønsted or Lewis acids are traditionally used, tractable arylboronic acids are emerging as milder alternatives for various organic transformations. acs.org For example, pentafluorophenylboronic acid has been shown to catalyze dehydrative C-alkylation and etherification reactions, activating alcohols toward nucleophilic attack. acs.org The proposed mechanism involves the in-situ formation of a stronger Brønsted acid through condensation with a co-catalyst like oxalic acid. acs.org This opens a promising research avenue for this compound and its derivatives to act as catalysts in reactions such as amidations, esterifications, and other condensation reactions, potentially offering unique selectivity due to its specific substitution pattern. orgsyn.org

Table 1: Potential Catalytic Applications of this compound based on Analogues

Catalytic Reaction Role of Boronic Acid Example Analogue Research Focus
Suzuki-Miyaura Coupling Reagent/Building Block 3,5-dimethylphenylboronic acid acs.org Synthesis of complex organic materials and pharmaceutical intermediates. numberanalytics.commdpi.com
Dehydrative C-Alkylation Catalyst Pentafluorophenylboronic acid acs.org Development of mild conditions for C-C bond formation, avoiding strong acids. acs.org
Amidation Catalyst (3,4,5-trifluorophenyl)boronic acid orgsyn.org Direct synthesis of amides from carboxylic acids and amines under milder conditions. orgsyn.org

Exploration in Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it a compelling candidate for the development of new materials and supramolecular assemblies. Arylboronic acids are increasingly used to create functional materials like polymers, hydrogels, and organic frameworks. rsc.orgnih.gov

The boronic acid functional group can undergo reversible covalent interactions, particularly the formation of boronate esters with diols. This dynamic covalent chemistry is the foundation for creating self-healing and stimuli-responsive materials. rsc.org Hydrogels cross-linked by arylboronate esters can degrade in acidic conditions or in the presence of sugars (diols), making them "smart" materials for applications like controlled drug release. rsc.orgrsc.org The ethyl and methyl groups on the phenyl ring of this compound would influence the hydrophobicity and mechanical properties of such materials, offering a way to fine-tune their behavior.

In supramolecular chemistry, non-covalent interactions are used to construct large, ordered structures from smaller molecular units. Boronic acids can form robust hydrogen-bonded networks. nih.gov Research on resorcinol-arylboronic acid compounds has shown the formation of extensive two-dimensional arrays held together by multiple hydrogen bonds. nih.gov The specific arrangement of the ethyl and methyl groups on this compound could direct the self-assembly process, leading to unique supramolecular architectures such as tapes, ribbons, or more complex patterns with potential applications in nanoscale electronics or host-guest chemistry. nih.govnih.gov The synthesis of nanographenes and other π-extended systems often relies on building blocks that can be coupled and then cyclized, a role for which substituted phenylboronic acids are well-suited. acs.orgacs.org

Advanced Concepts in Molecular Recognition and Sensing Systems (Focus on Chemical Principles)

The ability of boronic acids to bind reversibly with molecules containing cis-1,2- or cis-1,3-diols is a cornerstone of their use in molecular recognition and sensing systems. nih.govnih.govnih.gov This interaction is particularly significant for the detection of saccharides (sugars), which are ubiquitous in biological systems. nih.govacs.org

The fundamental principle of a boronic acid-based sensor involves converting a molecular binding event into a measurable signal, often a change in fluorescence. rsc.orgacs.org The process relies on the equilibrium between the neutral, trigonal (sp² hybridized) boronic acid and the anionic, tetrahedral (sp³ hybridized) boronate ester formed upon binding a diol. rsc.org This change in the boron atom's electronic environment and geometry can be coupled to a fluorophore in several ways:

Photoinduced Electron Transfer (PET): In many sensors, a nitrogen atom is placed near the boronic acid. In the unbound state, the nitrogen's lone pair of electrons can quench the fluorescence of an attached fluorophore (e.g., anthracene). When the boronic acid binds a diol, its Lewis acidity increases, strengthening its interaction with the nearby nitrogen. This reduces the quenching effect and "turns on" the fluorescence. acs.org

Intramolecular Charge Transfer (ICT): The electronic properties of a conjugated system containing a boronic acid can be altered upon diol binding. This change in the distribution of electron density can lead to a detectable shift in the fluorescence emission wavelength.

Aggregation-Induced Emission (AIE): Some sensor molecules are designed to aggregate in solution, which can quench their fluorescence. The binding of an analyte like a sugar can cause disaggregation, restoring the fluorescence emission. grafiati.com

This compound can serve as the core recognition element in such sensors. The ethyl and methyl substituents would modulate its binding affinity and selectivity for different diols, as well as its solubility in various media. Designing sensors with this specific substitution pattern could offer a pathway to creating highly selective and sensitive detectors for clinically relevant sugars like glucose or for bacterial cell wall components. nih.govmdpi.com

Table 2: Chemical Principles of Boronic Acid-Based Sensing

Sensing Mechanism Principle of Operation Role of this compound
Photoinduced Electron Transfer (PET) Diol binding increases boron's Lewis acidity, modulating the quenching ability of a nearby amine and changing fluorescence intensity. acs.org Acts as the diol-binding site; its substituents can fine-tune the electronic properties and binding affinity.
Intramolecular Charge Transfer (ICT) Binding to a diol alters the electron distribution across a conjugated fluorophore system, causing a spectral shift. Forms the core of the recognition-reporter system; substituents influence the electronic structure.

Integration into New Chemical Technologies and Sustainable Processes

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are becoming central to chemical manufacturing. nih.gov Organoboron compounds, including this compound, are well-positioned to contribute to this transition.

One of the key tenets of green chemistry is atom economy, which is maximized in multicomponent reactions where several starting materials are combined in a single step to form a complex product. nih.gov Formylphenylboronic acids have been successfully used in green, multicomponent syntheses of heterocyclic compounds like dihydropyridines. nih.gov These reactions often use environmentally benign solvents like ethanol (B145695) and can be accelerated by energy-efficient methods like microwave irradiation. nih.gov This demonstrates a clear path for using functionalized derivatives of this compound in sustainable synthetic routes.

Furthermore, boronic acids and their final degradation product, boric acid, are generally considered to have low toxicity, which aligns with the goal of using safer chemicals. mdpi.comnih.gov The use of arylboronic acids as catalysts, as discussed earlier, also represents a move toward more sustainable processes by replacing harsh and corrosive traditional acid catalysts. acs.org As the chemical industry shifts away from fossil fuel-based feedstocks, the efficient synthesis and functionalization of bio-based platform chemicals will become critical. The versatility of organoboron chemistry in forming C-C and C-heteroatom bonds will be invaluable in these new, sustainable manufacturing pathways. numberanalytics.com The development of robust and recyclable boronic acid-based catalysts is an active area of research that could significantly reduce the environmental impact of chemical production.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for (3-Ethyl-5-methylphenyl)boronic acid to ensure high purity and yield?

  • Methodological Answer : Synthesis of aromatic boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct electrophilic substitution. For this compound, protecting groups may be required to prevent side reactions at the ethyl or methyl substituents. Prodrug strategies (e.g., boronic esters) are recommended to enhance stability during synthesis, as free boronic acids are prone to dehydration and trimerization. Purification via chromatography or recrystallization in anhydrous conditions is critical to avoid boroxine formation. Monitoring by 11B^{11}\text{B} NMR ensures boron integrity .

Q. How can the binding affinity of this compound towards diols be experimentally determined under physiological conditions?

  • Methodological Answer : Binding constants (KdK_d) can be measured using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For kinetic studies, stopped-flow fluorescence spectroscopy is ideal, as it captures rapid equilibration (seconds) between boronic acids and diols like glucose or fructose. Adjusting pH to physiological levels (7.4) is critical, as binding is pH-dependent due to boronic acid ionization. Competitive assays with fluorophore-tagged diols (e.g., alizarin red S) can also quantify displacement efficiency .

Q. What in vitro models are appropriate for preliminary evaluation of the anticancer activity of this compound derivatives?

  • Methodological Answer : Glioblastoma (e.g., U87-MG) or leukemia (e.g., Jurkat) cell lines are common models. Dose-response curves (IC50_{50}) should be generated via MTT or resazurin assays. Proteasome inhibition assays (e.g., chymotrypsin-like activity measurement using fluorogenic substrates) can validate mechanistic hypotheses, as boronic acids often target proteasomal threonine residues. Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. What methodological approaches are recommended to mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?

  • Methodological Answer : Derivatization with diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, preventing dehydration. Alternatively, use 2,5-dihydroxybenzoic acid (DHB) as both matrix and in situ derivatizing agent, enabling on-plate esterification. For multi-boronic acid peptides, high-resolution tandem MS (MS/MS) with collision-induced dissociation (CID) aids sequencing. Negative-ion mode may reduce adduct interference .

Q. How can substituent positioning (ethyl and methyl groups) on this compound influence proteasome inhibitory activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using proteasome crystal structures (e.g., PDB 2F16) to assess steric and electronic effects. Synthesize analogs with substituents at ortho, meta, and para positions. Compare IC50_{50} values in enzymatic assays. QSAR modeling with descriptors like Hammett constants (σ\sigma) or steric parameters (Taft) quantifies substituent contributions .

Q. What strategies enhance the selectivity of this compound-based sensors for specific glycoproteins in serum?

  • Methodological Answer : Optimize buffer composition (e.g., Tris vs. phosphate) to minimize non-specific electrostatic interactions. Introduce hydrophilic spacers (e.g., PEG) to reduce hydrophobic binding. Competitive elution with sorbitol or fructose disrupts weak diol interactions, enriching target glycoproteins. SPR or fluorescence polarization assays validate selectivity against non-glycosylated proteins .

Q. How can photoswitchable azobenzene-boronic acid conjugates modulate diol binding for dynamic glucose sensing?

  • Methodological Answer : Synthesize ortho-azobenzene boronic acids where E→Z isomerization (via 450–550 nm light) enhances diol binding by >20-fold. Monitor binding reversibility using UV-vis spectroscopy or 19F^{19}\text{F} NMR with fluorinated diols. Integrate into hydrogels for light-responsive insulin release systems, validated by rheology and glucose-dependent swelling studies .

Q. What thermogravimetric analysis (TGA) parameters predict the flame-retardant efficacy of this compound derivatives?

  • Methodological Answer : Analyze degradation onset temperature (TonsetT_{\text{onset}}) and char residue (%) under nitrogen/air atmospheres. High thermal stability (e.g., >400°C) correlates with condensed-phase flame retardancy. Pair with pyrolysis-GC/MS to identify volatile byproducts (e.g., boric acid). Compare with halogenated benchmarks (e.g., decaBDE) for efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.